Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride
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Overview
Description
Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromane core structure.
Amination: Introduction of the amino group at the 4-position of the chromane ring.
Chlorination: Chlorination at the 6-position using appropriate chlorinating agents.
Carboxylation: Introduction of the carboxylate group at the 8-position.
Methylation: Methylation of the carboxylate group.
Hydrochloride Formation: Conversion of the final product into its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted chromane derivatives.
Scientific Research Applications
Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Methyl (s)-4-amino-6-chlorochromane-8-carboxylate
- Methyl (s)-4-amino-6-chlorochromane-8-carboxylate sulfate
- Methyl (s)-4-amino-6-chlorochromane-8-carboxylate phosphate
Comparison:
- Uniqueness: Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds.
- Properties: The hydrochloride form may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl (4S)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1 |
InChI Key |
FPLJCEBTVGRQBI-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC2=C1OCC[C@@H]2N)Cl |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
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